Ester Lipophilicity: Ethyl vs. Methyl Ester Physicochemical Comparison
The target compound bears an ethyl ester, whereas the closest congener methyl 3-({[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate (CAS 924828-97-7) carries a methyl ester [1]. The ethyl ester contributes an additional methylene unit, increasing calculated lipophilicity (XLogP3 = 2.8) by approximately 0.4–0.6 logP units relative to the methyl ester analog, which is predicted to have an XLogP3 of ~2.2–2.4 based on standard fragment-based increments [2]. This difference is quantitatively meaningful: in drug discovery, a ΔlogP of 0.5 can translate to a 3- to 5-fold difference in membrane permeability and a measurable shift in metabolic clearance [3].
| Evidence Dimension | Partition coefficient (XLogP3) – computed lipophilicity |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | Methyl 3-({[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate (CAS 924828-97-7): predicted XLogP3 ≈ 2.2–2.4 (fragment-based estimate; experimental value not located in primary literature) |
| Quantified Difference | ΔXLogP3 ≈ +0.4 to +0.6 (ethyl ester more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Procurement decisions for cell-based screening campaigns must account for the ethyl ester's higher lipophilicity, which can alter cellular permeability and non-specific protein binding relative to the methyl ester, potentially changing apparent potency by >2-fold.
- [1] CHM BOOK. CAS 924828-97-7: methyl 3-({[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate. View Source
- [2] PubChem Compound Summary CID 16649451. XLogP3 property for ethyl 3-({[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]carbonyl}amino)benzoate. National Library of Medicine, 2026. View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. DOI: 10.1517/17460441003605098. View Source
